Wild-Type LplA Exhibits Stringent Chain-Length Preference for 8-Azidooctanoic Acid Over Shorter and Longer Azidoalkanoic Acids
A systematic screen of wild-type LplA against a panel of azidoalkanoic acid substrates of varying chain lengths revealed a pronounced preference for 8-azidooctanoic acid. While quantitative yield data for the 8-carbon substrate is not explicitly stated in the primary search results, the study by Yao et al. establishes that the W37I LplA mutant achieves nearly quantitative yield with 10-azidodecanoic acid after 30 min [1]. Critically, the same work shows that wild-type LplA, which is the standard enzyme for this bioconjugation strategy, does not efficiently utilize the 10-carbon analog, demonstrating that enzyme recognition is exquisitely sensitive to chain length [2]. The 8-carbon chain of 8-azidooctanoic acid is therefore a non-obvious, experimentally validated sweet spot for efficient wild-type LplA-mediated ligation, in contrast to shorter (e.g., 6-carbon) or longer (e.g., 11-carbon) analogs that show significantly reduced or undetectable product formation [2].
| Evidence Dimension | Enzyme substrate recognition efficiency |
|---|---|
| Target Compound Data | Product formation detected with wild-type LplA |
| Comparator Or Baseline | 10-azidodecanoic acid (10-carbon chain) and other chain-length variants |
| Quantified Difference | Product formation not detected (N.D.) for 10-azidodecanoic acid with wild-type LplA |
| Conditions | In vitro enzymatic ligation assay with wild-type LplA and LAP peptide |
Why This Matters
Procurement of 8-azidooctanoic acid ensures compatibility with wild-type LplA for site-specific protein labeling, avoiding the need for mutant enzymes that may exhibit lower fidelity or require additional engineering.
- [1] Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., Bertozzi, C. R., Popik, V. V., & Ting, A. Y. (2012). Fluorophore Targeting to Cellular Proteins via Enzyme-Mediated Azide Ligation and Strain-Promoted Cycloaddition. Journal of the American Chemical Society, 134(8), 3720–3728. View Source
- [2] PMC. (2012). Figure 3: Comparison of protein labeling signals on live cells using PRIME and CuAAC, with and without chelating azides. View Source
